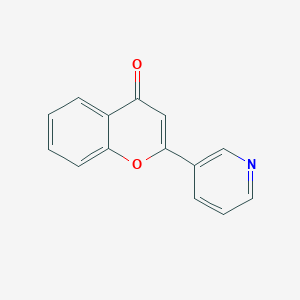
2-Pyridin-3-ylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-3-ylchromen-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of flavonoids and has a molecular formula of C15H9NO2. This compound is also known as coumarin-3-carboxylic acid pyridin-2-ylamide and is synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-3-ylchromen-4-one is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound also activates various signaling pathways that are involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-Pyridin-3-ylchromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This compound also protects cells from oxidative damage and promotes cell survival. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Pyridin-3-ylchromen-4-one in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-Pyridin-3-ylchromen-4-one. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-Pyridin-3-ylchromen-4-one can be achieved through several methods. One of the most common methods is the condensation reaction between 3-acetylcoumarin and 2-aminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
2-Pyridin-3-ylchromen-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
3327-27-3 |
|---|---|
Nombre del producto |
2-Pyridin-3-ylchromen-4-one |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H |
Clave InChI |
ACMZJMPKGUUSOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



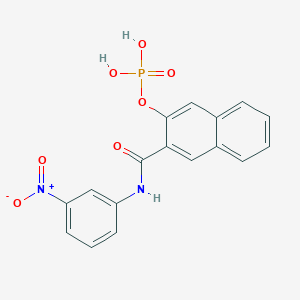

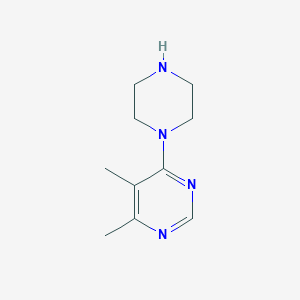
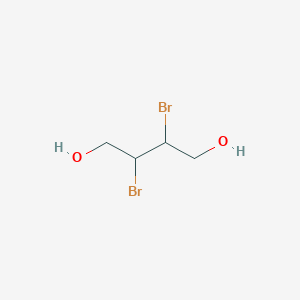
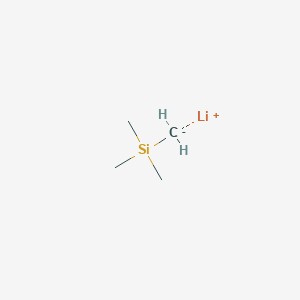
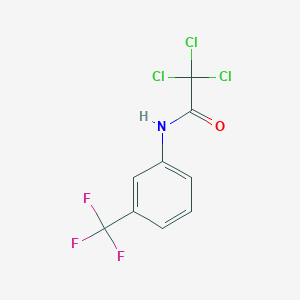
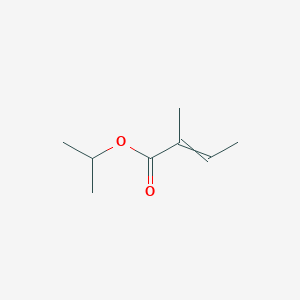
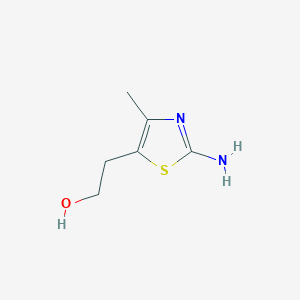

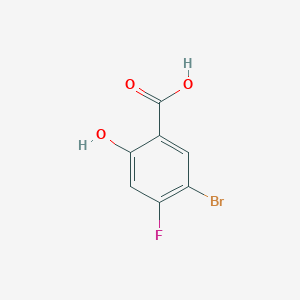
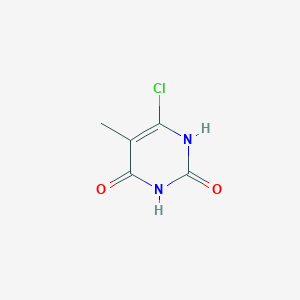
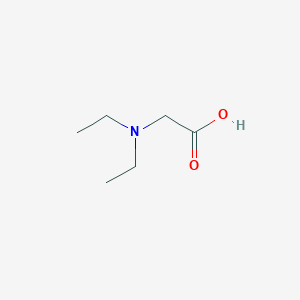
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
